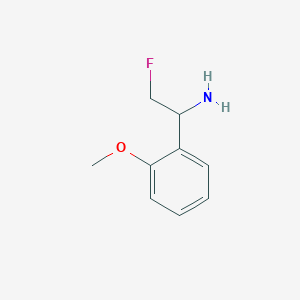

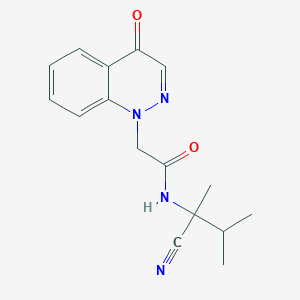

![molecular formula C11H20N4O B2529797 2-{1-[(1R,2S)-2-氨基环己基]-1H-1,2,3-三唑-4-基}丙烷-2-醇 CAS No. 1807941-82-7](/img/structure/B2529797.png)

2-{1-[(1R,2S)-2-氨基环己基]-1H-1,2,3-三唑-4-基}丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

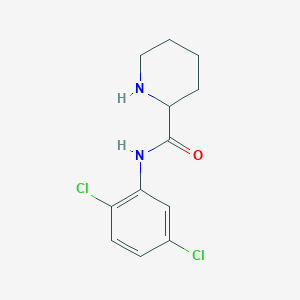

The compound "2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol" is a multifunctional molecule that is likely to possess a complex stereochemistry due to the presence of a cyclohexyl ring and multiple chiral centers. The molecule includes an aminocyclohexyl moiety, which is a common structural feature in molecules that exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been demonstrated in the literature. For instance, the stereoselective preparation of cis and trans isomers of amino diols has been reported, which could serve as a starting point for the synthesis of the compound . Additionally, a cascade reaction has been developed to form a tricyclic skeleton by forming two C-C bonds, one C-O bond, and one C-N bond in a single reaction . This type of reaction could potentially be adapted to synthesize the triazolyl moiety of the target compound.

Molecular Structure Analysis

The molecular structure of "2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol" is expected to be complex due to the presence of multiple stereocenters. The stereochemistry of the aminocyclohexyl part is particularly important, as it can significantly influence the molecule's physical and chemical properties. The optically pure cyclohexan-1-ol derivatives have been used for molecular recognition, indicating the importance of stereochemistry in such compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the amino and hydroxyl functional groups. The amino group could participate in the formation of Schiff bases or react with isothiocyanates to form spiro derivatives, as seen in related compounds . The hydroxyl group could be involved in intermolecular substitution reactions, as well as in the formation of esters or ethers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its stereochemistry and functional groups. The presence of an aminocyclohexyl group could lead to the formation of multicomponent equilibrium systems, as observed in similar molecules . The optically pure nature of the compound would allow for molecular recognition, which could be detected by NMR or fluorescence spectroscopy . The compound's solubility, melting point, and boiling point would be determined by its molecular structure and the intermolecular forces it can form.

科学研究应用

合成和化学性质

2-{1-[(1R,2S)-2-氨基环己基]-1H-1,2,3-三唑-4-基}丙烷-2-醇是一种化合物,属于三唑衍生物的较广泛类别,三唑衍生物因其多样的化学性质和在科学研究中的潜在应用而被广泛研究。通过铜催化的叠氮化物-炔烃环加成(CuAAC 或点击化学)等方法合成三唑衍生物一直是重点关注领域。这些方法提供了获得具有不同取代基的广泛三唑化合物的途径,从而能够探索它们的生物活性和在药物化学和材料科学中的潜在应用 (Lima-Neto 等人,2012 年)。

生物活性

三唑核心结构是表现出抗真菌特性的化合物中的一个关键特征。对 1,2,3-三唑衍生物的研究表明它们在对抗真菌感染(特别是念珠菌属引起的感染)方面具有潜力。由于其有效的抗真菌特性,这些化合物已显示出作为候选药物的希望,对它们的结构进行修改提供了增强其功效的途径 (Zambrano-Huerta 等人,2019 年)。

材料科学应用

除了其生物学应用外,由工业废料(如腰果酚和甘油)合成的三唑衍生物因其作为荧光标记物的潜力而受到评估。这些化合物表现出光物理特性,使其适用于生物柴油质量控制,突出了三唑衍生物在生物学和材料科学领域的多功能性 (Pelizaro 等人,2019 年)。

催化和合成应用

三唑环系统在催化中也起着至关重要的作用,用作开发不对称合成的新型配体和催化剂的支架。含有三唑部分的化合物已被用作金属介导催化过程中的配体,从而实现对合成手性分子至关重要的对映选择性转化 (Wipf 和 Wang,2002 年)。

安全和危害

属性

IUPAC Name |

2-[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBLQTVOWXHXQK-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2CCCCC2N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

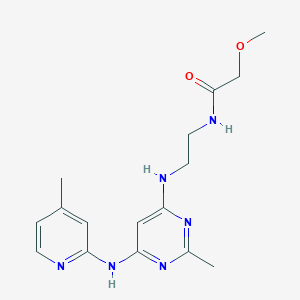

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

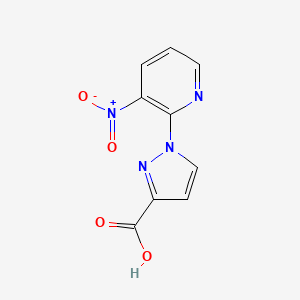

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

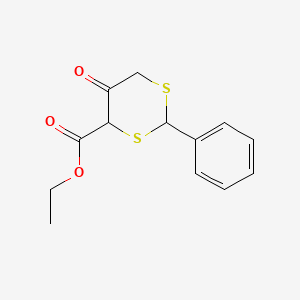

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)